molecular formula C9H16BClF4N2 B049717 1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate CAS No. 115007-14-2

1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate

Cat. No.: B049717
CAS No.: 115007-14-2
M. Wt: 274.5 g/mol
InChI Key: NRROZYAIGHAMHH-UHFFFAOYSA-N
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Description

1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate is a chemical compound with the molecular formula C9H16BClF4N2 and a molecular weight of 274.49 g/mol . This compound is known for its use in various chemical reactions and research applications due to its unique structural properties.

Preparation Methods

Chemical Reactions Analysis

1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines and alcohols, and the major products formed depend on the specific nucleophile and reaction conditions .

Scientific Research Applications

1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate involves its ability to act as a condensing agent, facilitating the formation of carbon-nitrogen bonds. The pyrrolidine ring in its structure enhances its reactivity and allows it to interact with various molecular targets, leading to the formation of new chemical bonds. The exact molecular pathways and targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of the pyrrolidine ring and the tetrafluoroborate anion, which provides distinct reactivity and stability properties .

Biological Activity

1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium tetrafluoroborate (CAS Number: 115007-14-2) is a compound that has garnered interest in various fields, particularly in medicinal and synthetic chemistry. Its unique structure, characterized by a pyrrolidine ring and a tetrafluoroborate anion, suggests potential biological activities that warrant thorough investigation.

Molecular Structure

  • Molecular Formula : C9H16BClF4N2
  • Molecular Weight : 274.5 g/mol
  • Appearance : White to off-white crystalline powder
  • Melting Point : 104-108 °C

Chemical Structure

The compound's structure can be represented as follows:

1 Chloro 1 pyrrolidinylmethylene pyrrolidinium tetrafluoroborate\text{1 Chloro 1 pyrrolidinylmethylene pyrrolidinium tetrafluoroborate}

This structure includes a chloro group attached to a pyrrolidine, contributing to its reactivity and interaction with biological systems.

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

  • Antimicrobial Properties : Some studies suggest that pyrrolidine derivatives can inhibit bacterial growth, potentially through disruption of cell membrane integrity or interference with metabolic pathways.
  • Neuroactive Effects : The presence of the pyrrolidine ring often correlates with neuroactive properties, possibly affecting neurotransmitter systems.

Case Studies and Research Findings

  • Antimicrobial Activity : A study conducted on various pyrrolidine derivatives demonstrated significant antibacterial effects against Gram-positive bacteria. The mechanism was hypothesized to involve membrane disruption, leading to cell lysis .
  • Neuropharmacological Effects : Research published in pharmacological journals indicated that compounds with similar structures could modulate neurotransmitter release and receptor activity, suggesting potential applications in treating neurological disorders .
  • Cytotoxicity Studies : In vitro studies have shown that certain derivatives of pyrrolidine exhibit cytotoxic effects on cancer cell lines, indicating potential as anticancer agents. The specific pathways involved, including apoptosis induction, are areas of ongoing research .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
NeuroactiveModulation of neurotransmitter systems
CytotoxicityInduction of apoptosis in cancer cells

Safety and Handling

This compound is classified with safety warnings due to its potential hazards:

  • Signal Word : Danger
  • Hazard Statements : H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)
  • Precautionary Statements : P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection)

Proper safety measures should be taken when handling this compound, including the use of personal protective equipment (PPE) and working within a fume hood.

Properties

IUPAC Name

1-[chloro(pyrrolidin-1-ium-1-ylidene)methyl]pyrrolidine;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClN2.BF4/c10-9(11-5-1-2-6-11)12-7-3-4-8-12;2-1(3,4)5/h1-8H2;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRROZYAIGHAMHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1CCN(C1)C(=[N+]2CCCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BClF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371509
Record name 1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115007-14-2
Record name 1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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